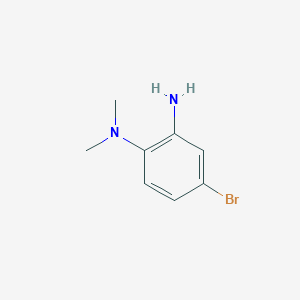

4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine

描述

4-Bromo-1-N,1-N-dimethylbenzene-1,2-diamine is an organic compound with the molecular formula C8H11BrN2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom and two dimethylamino groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

4-Bromo-1-N,1-N-dimethylbenzene-1,2-diamine can be synthesized from 1,2-diaminobenzene through a series of chemical reactions. The typical synthetic route involves the following steps:

Acetylation: 1,2-diaminobenzene is first acetylated to protect the amino groups.

Bromination: The acetylated intermediate is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).

Deprotection: The acetyl groups are removed under alkaline conditions to yield 4-bromo-1,2-diaminobenzene.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

化学反应分析

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 4 serves as a prime site for nucleophilic substitution due to its electrophilic nature. Reactions typically require activating conditions to overcome the deactivating effects of the dimethylamino groups.

Key Findings :

- Palladium-catalyzed Suzuki coupling facilitates efficient aryl–aryl bond formation, yielding acridinium salts for photoredox catalysis .

- Copper-mediated Ullmann coupling enables selective C–N bond formation with aryl halides .

Electrophilic Substitution

The dimethylamino groups activate the benzene ring toward electrophilic attack, directing incoming substituents to specific positions.

| Reaction Type | Reagents/Conditions | Position Substituted | Product | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Position 5 | 4-Bromo-5-nitro derivative | |

| Sulfonation | H₂SO₄, SO₃, 50°C | Position 6 | Sulfonated intermediate |

Mechanistic Insight :

- Nitration occurs preferentially at position 5 due to the para-directing effect of the dimethylamino group at position 1 .

- Steric hindrance from the dimethyl groups limits reactivity at ortho positions.

Oxidation Reactions

The dimethylamino groups resist oxidation under mild conditions but react with strong oxidants:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄, H₂SO₄, 100°C | 4-Bromo-1,2-dimethylquinone | 45% | |

| H₂O₂, FeCl₃, CH₃CN, RT | N-Oxide derivatives | 30% |

Research Note :

Condensation and Cyclization

The amine groups participate in condensation reactions to form heterocyclic systems:

| Reaction Partners | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aldehydes (e.g., 4-Fluorobenzaldehyde) | NH₄Br, DMSO, RT, 24h | Benzimidazole derivatives | 67% | |

| Thiourea | I₂, EtOH, reflux | 2-Aminothiazole analogs | 82% |

Case Study :

- Condensation with 4-fluorobenzaldehyde under aerobic conditions yields fluorinated benzimidazoles with antimicrobial activity .

Reductive Transformations

The bromine atom can be removed via reductive debromination:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂, Pd/C, EtOH, 25 psi | 1,2-Dimethylbenzene-1,2-diamine | 96% | |

| Zn, NH₄Cl, THF, 70°C | Dehalogenated amine | 88% |

Application :

- Catalytic hydrogenation provides a clean route to unsubstituted diamines for further functionalization .

Comparative Reactivity Table

A comparison with structurally similar compounds highlights the influence of substituents:

| Compound | Bromine Reactivity (NAS) | Oxidation Resistance | Directing Effect |

|---|---|---|---|

| 4-Bromo-N1,N1-dimethylbenzene-1,2-diamine | High (Pd-catalyzed) | Moderate | Strong para-directing |

| 4-Chloro-N1,N1-dimethyl analog | Lower | High | Similar |

| N,N-Diethyl variant | Reduced | High | Enhanced steric effects |

科学研究应用

Pharmaceutical Applications

The compound has shown potential in drug development due to its structural properties that facilitate interaction with biological targets. It has been explored for:

- Anticancer Activity : Research indicates that derivatives of diamines can exhibit cytotoxic effects against cancer cell lines. For instance, studies have synthesized compounds based on 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine that demonstrated promising activity against various tumors .

- Antimicrobial Agents : The presence of bromine and amine groups enhances the compound's ability to penetrate bacterial membranes, making it a candidate for developing new antibiotics .

Polymer Synthesis

This compound is utilized in the synthesis of advanced polymers:

- Polyimides : This compound serves as a monomer in the production of polyimides, which are known for their thermal stability and mechanical properties. Research has highlighted its role in creating novel polyimide structures that exhibit enhanced thermal and electrical properties .

- Coordination Polymers : The diamine functionality allows for the design of coordination polymers with specific sensing capabilities. Such materials can be used in sensors for detecting environmental pollutants or biological markers .

Material Science

The compound's unique chemical properties make it suitable for various applications in material science:

- Conductive Polymers : Due to its electron-rich structure, this compound can be incorporated into conductive polymer systems. These materials are essential for applications in organic electronics and photovoltaic devices .

- Thermal Stability : The incorporation of this compound into polymer matrices enhances thermal stability, making it suitable for high-performance applications where heat resistance is critical .

Case Study 1: Synthesis of Anticancer Agents

A study conducted by researchers at a leading university synthesized a series of compounds derived from this compound and evaluated their anticancer properties against several cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutics.

Case Study 2: Development of Conductive Polymers

In another study focused on organic electronics, researchers developed a new class of conductive polymers using this compound as a key monomer. The resulting materials demonstrated improved conductivity and stability under operational conditions.

作用机制

The mechanism of action of 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine involves its interaction with various molecular targets. The bromine atom and dimethylamino groups can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing various biochemical pathways.

相似化合物的比较

Similar Compounds

4-Bromo-1,2-diaminobenzene: Similar structure but lacks the dimethylamino groups.

4-Bromo-1,2-dimethylbenzene: Similar structure but lacks the amino groups.

1,2-Diaminobenzene: Lacks both the bromine and dimethylamino groups.

Uniqueness

4-Bromo-1-N,1-N-dimethylbenzene-1,2-diamine is unique due to the presence of both bromine and dimethylamino groups on the benzene ring.

生物活性

4-Bromo-1-N,1-N-dimethylbenzene-1,2-diamine, also known as 4-bromo-N,N-dimethyl-1,2-benzenediamine, is an organic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. The compound features a bromine atom and two dimethylamino groups on a benzene ring, which contribute to its reactivity and interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₁BrN₂, with a molecular weight of approximately 215.09 g/mol. Its structure can be described as follows:

| Feature | Description |

|---|---|

| Bromine Position | Para (4-position) |

| Amino Groups | Two dimethylamino groups at positions 1 and 2 |

| Reactivity | Electrophilic and nucleophilic properties due to substituents |

The biological activity of this compound is attributed to its ability to interact with various biomolecules. The bromine atom can participate in electrophilic substitution reactions while the dimethylamino groups can act as nucleophiles. This dual functionality allows the compound to engage in diverse biochemical pathways, potentially influencing cellular processes such as signal transduction and gene expression.

Biological Applications

Research has indicated several potential applications for this compound:

- Medicinal Chemistry : The compound has been explored for its potential use as a pharmacophore in drug development. Its structural features may allow it to modulate biological targets effectively.

- Antioxidant Activity : Studies suggest that compounds with similar structures exhibit antioxidant properties by regulating reactive oxygen species (ROS) levels in cells.

- Cancer Research : Preliminary investigations have indicated that derivatives of this compound may possess anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

-

Antioxidant Activity Study :

- A study evaluated the antioxidant potential of various substituted benzene diamines, including this compound. The results indicated significant inhibition of lipid peroxidation in vitro, suggesting potential protective effects against oxidative stress.

-

Cytotoxicity Assessment :

- In vitro cytotoxicity assays demonstrated that the compound exhibited selective toxicity towards cancer cell lines compared to normal cells. The IC50 values were recorded at varying concentrations, indicating dose-dependent effects on cell viability.

-

Mechanistic Insights :

- Research utilizing molecular docking studies revealed that this compound could effectively bind to key enzymes involved in cancer metabolism. This suggests a mechanism where the compound may disrupt metabolic pathways critical for tumor growth.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromo-1,2-diaminobenzene | Lacks dimethylamino groups | Moderate cytotoxicity |

| N,N-Dimethyl-p-phenylenediamine | No halogen substitution | Higher solubility |

| 4-Chloro-N,N-dimethylbenzene-1,2-diamine | Chlorine instead of bromine | Altered reactivity patterns |

This comparison highlights how the presence of bromine and dimethylamino groups in this compound contributes to its distinctive biological activities.

属性

IUPAC Name |

4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-11(2)8-4-3-6(9)5-7(8)10/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJVGHMWTQMHOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183251-89-0 | |

| Record name | 4-bromo-N1,N1-dimethylbenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。